2,6-Dimethyloctanal
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Overview
Description
2,6-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its use in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctanal can be synthesized through various methods. One common method involves the oxidation of 2,6-dimethyloctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 2,6-dimethyl-1-octene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dimethyloctanal can be further oxidized to 2,6-dimethyloctanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,6-dimethyloctanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: 2,6-Dimethyloctanoic acid
Reduction: 2,6-Dimethyloctanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2,6-Dimethyloctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloctanal primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. On a molecular level, the aldehyde group can form hydrogen bonds with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
6-Methoxy-2,6-dimethyloctanal: This compound is similar in structure but contains a methoxy group, which imparts a different odor profile.
2,6-Dimethyloctane: This is the corresponding alkane, lacking the aldehyde group, and thus has different chemical properties and applications.
2,6-Dimethyloctanoic acid: The oxidized form of 2,6-Dimethyloctanal, used in different industrial applications.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which makes it highly reactive and versatile in chemical synthesis. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
CAS No. |
7779-07-9 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,6-dimethyloctanal |
InChI |
InChI=1S/C10H20O/c1-4-9(2)6-5-7-10(3)8-11/h8-10H,4-7H2,1-3H3 |
InChI Key |
CBOBADCVMLMQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)C=O |
boiling_point |
196.00 to 197.00 °C. @ 760.00 mm Hg |
density |
0.825 (20°, d-isomer) |
physical_description |
colourless liquid with a powerful, sweet fruit odour |
solubility |
insoluble in water; soluble in alcohol |
Origin of Product |
United States |
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